Alloc-Gly-OH.DCHA: A Technical Guide for Researchers
Alloc-Gly-OH.DCHA: A Technical Guide for Researchers
An In-depth Technical Guide on N-α-(Allyloxycarbonyl)glycine Dicyclohexylammonium (B1228976) Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(Allyloxycarbonyl)glycine dicyclohexylammonium salt, commonly abbreviated as Alloc-Gly-OH.DCHA, is a protected amino acid derivative frequently utilized in peptide synthesis. The allyloxycarbonyl (Alloc) group serves as a protecting group for the α-amino functionality of glycine. The formation of a dicyclohexylammonium (DCHA) salt enhances the stability and handling of the parent N-protected amino acid, which is often an oil or difficult to crystallize in its free acid form. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Alloc-Gly-OH.DCHA, with a focus on its utility in peptide and medicinal chemistry.
Chemical Structure and Properties
Alloc-Gly-OH.DCHA is an ionic compound formed from the proton transfer between N-α-(Allyloxycarbonyl)glycine and the basic secondary amine, dicyclohexylamine.
Chemical Structure Diagram
Caption: Chemical structure of Alloc-Gly-OH.DCHA, showing the ionic interaction between the N-α-(Allyloxycarbonyl)glycine anion and the dicyclohexylammonium cation.
Quantitative Data
A summary of the key quantitative data for Alloc-Gly-OH.DCHA is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data such as melting point and detailed spectral analyses for this particular salt are not consistently reported in publicly available literature. The data presented are a combination of information from chemical suppliers and computational predictions.
| Property | Value | Citation(s) |
| Synonyms | N-α-Allyloxycarbonyl-glycine dicyclohexylammonium salt, Aloc-Gly-OH DCHA | [1][2] |
| CAS Number | 110637-40-6 | [3] |
| Molecular Formula | C₁₈H₃₂N₂O₄ | [3] |
| Molecular Weight | 340.46 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage Conditions | Room temperature, under an inert atmosphere |
Experimental Protocols
The use of Alloc-Gly-OH.DCHA in peptide synthesis first requires the liberation of the free N-protected amino acid from its dicyclohexylammonium salt. Subsequently, the Alloc protecting group can be removed under specific conditions to allow for further peptide chain elongation or modification.
Protocol for Liberation of the Free Acid (Alloc-Gly-OH)
This protocol is a general procedure for the conversion of a DCHA salt of an N-protected amino acid to its free acid form.
Materials:
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Alloc-Gly-OH.DCHA
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Ethyl acetate (B1210297) (or other suitable organic solvent like tert-butyl methyl ether)
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10% Phosphoric acid solution
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Water (deionized)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Rotary evaporator
Procedure:
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Suspend one part of Alloc-Gly-OH.DCHA in 5-10 volume parts of ethyl acetate.
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While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.
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Separate the aqueous phase.
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Wash the organic phase once with two volume parts of 10% phosphoric acid.
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Extract the organic phase three times with two volume parts of water. The pH of the aqueous phase after the final wash should be ≥4.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free Alloc-Gly-OH, which is typically an oil.
General Protocol for Alloc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The Alloc group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, making it an excellent orthogonal protecting group. It is typically removed using a palladium(0) catalyst.
Materials:
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Peptide-resin with an N-terminal Alloc-glycine
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
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A scavenger, such as phenylsilane (B129415) (PhSiH₃) or dimethylbarbituric acid (DMB)
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Dichloromethane (DCM) or a similar solvent
Procedure:
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Swell the peptide-resin in DCM.
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Prepare a solution of Pd(PPh₃)₄ and the scavenger in DCM.
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Add the deprotection solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for a specified time (typically 30 minutes to 2 hours).
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Wash the resin thoroughly with DCM and other appropriate solvents to remove the palladium catalyst and byproducts.
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The deprotected amino group is now available for the next coupling step in the peptide synthesis sequence.
Applications in Research and Drug Development
The primary application of Alloc-Gly-OH.DCHA is as a building block in the synthesis of peptides and peptidomimetics. The orthogonality of the Alloc protecting group is particularly valuable in the synthesis of complex peptides, such as:
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Cyclic peptides: The side chain of an amino acid can be protected with an Alloc group while the N-terminus is protected with an Fmoc group. After assembly of the linear peptide, the Alloc group can be selectively removed to allow for on-resin side-chain to side-chain or side-chain to terminus cyclization.
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Branched peptides: The Alloc group can be used to protect a specific amino group that will later be deprotected for the synthesis of a branching peptide chain.
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Modified peptides: Selective deprotection of the Alloc group allows for the site-specific introduction of modifications such as fluorescent labels, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains.
While Alloc-Gly-OH.DCHA is a tool for the synthesis of biologically active molecules, there is no evidence in the reviewed literature to suggest that the compound itself is directly involved in any specific signaling pathways. Its role is to facilitate the construction of peptides that may interact with such pathways.
Logical Workflow for the Use of Alloc-Gly-OH.DCHA in Peptide Synthesis
Caption: A simplified workflow illustrating the key steps in utilizing Alloc-Gly-OH.DCHA for the synthesis of modified or cyclic peptides.
Conclusion
Alloc-Gly-OH.DCHA is a valuable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its utility stems from the orthogonal nature of the Alloc protecting group, which allows for the synthesis of complex and modified peptides. While specific experimental data for the DCHA salt is not extensively documented, established protocols for its conversion to the free acid and for the deprotection of the Alloc group enable its effective use in a variety of synthetic strategies. The continued development of novel peptides for therapeutic and research applications ensures that building blocks like Alloc-Gly-OH.DCHA will remain important tools in the synthetic chemist's arsenal.
